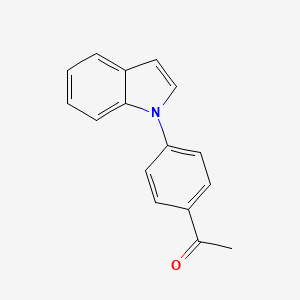
1-Fluoro-8-(3-fluorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-8-(3-fluorophenyl)naphthalene is an organic compound with the molecular formula C16H10F2. This compound is a derivative of naphthalene, where two fluorine atoms are substituted at the 1 and 8 positions of the naphthalene ring system. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Fluoro-8-(3-fluorophenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, and the process is highly efficient, yielding the desired product with high purity .
Another method involves the direct fluorination of naphthalene derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. This method requires careful control of reaction conditions to avoid over-fluorination and to ensure selective substitution at the desired positions .
Chemical Reactions Analysis
1-Fluoro-8-(3-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
1-Fluoro-8-(3-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-Fluoro-8-(3-fluorophenyl)naphthalene is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, potentially leading to unique biological activities.
Comparison with Similar Compounds
1-Fluoro-8-(3-fluorophenyl)naphthalene can be compared with other fluorinated naphthalene derivatives, such as 1-fluoronaphthalene and 2-fluoronaphthalene. These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique substitution pattern in this compound imparts distinct chemical and physical properties, making it a valuable compound for specific applications.
Similar compounds include:
1-Fluoronaphthalene: A simpler fluorinated naphthalene derivative with a single fluorine atom at the 1 position.
2-Fluoronaphthalene: Another fluorinated naphthalene derivative with a single fluorine atom at the 2 position.
1,8-Difluoronaphthalene: A compound with two fluorine atoms at the 1 and 8 positions, similar to this compound but without the additional phenyl group.
Properties
Molecular Formula |
C16H10F2 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-8-(3-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-13-7-1-6-12(10-13)14-8-2-4-11-5-3-9-15(18)16(11)14/h1-10H |
InChI Key |
BUVNOOYAMVHZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)F)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



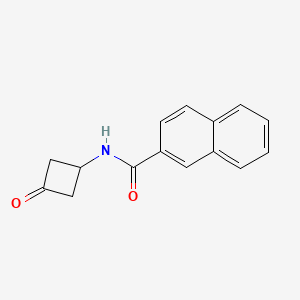


![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)
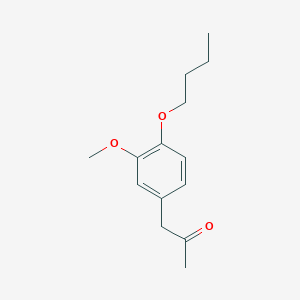
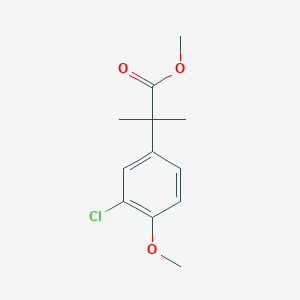
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)
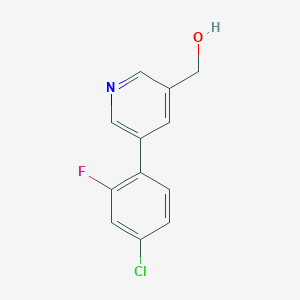
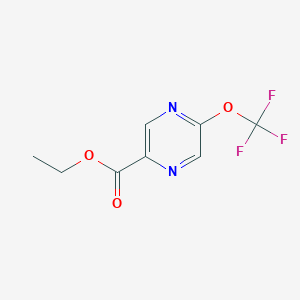
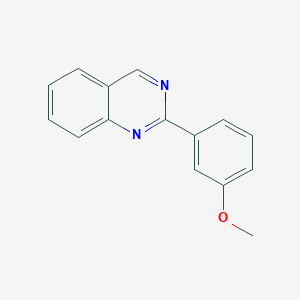
![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)

